2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane
Description
Historical Context and Discovery
The discovery and development of this compound can be traced to the pioneering work of Carreira and coworkers, who first synthesized this spirocyclic building block as part of their broader investigation into novel azaspiro compounds. This achievement built upon the historical foundation laid by von Baeyer, who discovered the first spiro compound in 1900, establishing the conceptual framework for spirocyclic chemistry. The development of this specific compound represents a significant evolution from the early spirocyclic structures, incorporating sophisticated protecting group chemistry and heteroatom functionalization that reflects modern synthetic capabilities.
The synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery was first reported in the scientific literature as a systematic effort to expand the available chemical space for pharmaceutical applications. Carreira's research group recognized the potential of spirocyclic frameworks to provide three-dimensional molecular architectures that could access novel binding modes with biological targets. Their work specifically focused on step-economic and scalable syntheses that would make these compounds practically accessible for drug discovery applications.
The historical significance of this compound extends beyond its initial synthesis to encompass its role in establishing a new paradigm for spirocyclic building blocks. Prior to this work, spirocyclic compounds were primarily viewed as synthetic curiosities or natural product targets rather than designed building blocks for drug discovery. The systematic approach taken by Carreira and colleagues transformed spirocyclic chemistry from an academic pursuit into a practical tool for medicinal chemistry, with this compound serving as a representative example of this transformation.
Significance in Spirocyclic Chemistry
The significance of this compound within the broader context of spirocyclic chemistry stems from its unique structural features and synthetic accessibility. Spirocyclic compounds, defined as molecules containing two rings that share a single atom, have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers. The three-dimensional nature of spirocyclic frameworks provides a distinct advantage over traditional flat aromatic systems by offering multiple spatial orientations for pharmacophore presentation.
The compound exemplifies the principles that make spirocyclic structures particularly valuable in drug discovery. The spiro center creates a naturally occurring three-dimensional structure that can reduce the conformational entropy penalty associated with target binding and produce diverse three-dimensional shapes. This structural rigidity, combined with the flexibility provided by the heterocyclic components, creates an optimal balance between conformational restriction and adaptability to biological targets.
Recent advances in spirocyclic chemistry have demonstrated that compounds incorporating oxygen and nitrogen heteroatoms, such as this compound, exhibit enhanced biological activities compared to their carbocyclic counterparts. The presence of heteroatoms introduces additional opportunities for hydrogen bonding and electrostatic interactions with biological targets, potentially improving binding affinity and selectivity. Furthermore, the incorporation of the tert-butyloxycarbonyl protecting group provides a handle for further synthetic manipulation while maintaining the compound's stability under standard reaction conditions.
The compound's significance is further underscored by its role in establishing design principles for spirocyclic building blocks. The systematic approach to incorporating functional handles at specific positions within the spirocyclic framework has provided a template for the development of related compounds. This design philosophy emphasizes the importance of multifunctionality, where each structural element serves multiple purposes in both synthetic accessibility and biological activity.
Position within Azaspiro Compound Classification
This compound occupies a distinctive position within the classification system of azaspiro compounds, which are characterized by the presence of nitrogen atoms within their spirocyclic frameworks. The compound belongs to the azaspiro[3.4]octane family, specifically the 5-oxa-2-azaspiro[3.4]octane subcategory, indicating the presence of both nitrogen and oxygen heteroatoms within the eight-membered bicyclic system.
The classification of azaspiro compounds is based on several key structural parameters, including ring size, heteroatom positioning, and substitution patterns. In the case of this compound, the [3.4] notation indicates the presence of a three-membered ring fused to a four-membered ring through a single spiro carbon. The "2-aza" designation specifies that a nitrogen atom is located at position 2, while "5-oxa" indicates an oxygen atom at position 5. This precise nomenclature allows for unambiguous identification and comparison with related structures.
Within the broader azaspiro compound family, this compound represents a sophisticated example of heteroatom incorporation and functional group manipulation. The azaspiro[3.4]octane core provides a rigid scaffold that can be modified through various synthetic transformations to access diverse chemical space. The compound's classification as both an azaspiro and oxaspiro system highlights its unique dual heteroatom composition, which distinguishes it from simpler spirocyclic structures.
Table 1: Classification Parameters of this compound
| Parameter | Value | Significance |
|---|---|---|
| Ring System | [3.4] | Three-membered ring fused to four-membered ring |
| Heteroatoms | Nitrogen (position 2), Oxygen (position 5) | Dual heteroatom functionality |
| Functional Groups | tert-Butyloxycarbonyl, Primary amine | Protected amine and free amine |
| Molecular Formula | C₁₁H₂₀N₂O₃ | Moderate molecular weight suitable for drug-like properties |
| Spiro Center | Quaternary carbon | Provides three-dimensional rigidity |
The compound's position within azaspiro classification also reflects its synthetic accessibility and potential for derivatization. Unlike some azaspiro compounds that require complex multi-step syntheses, this compound can be prepared through relatively straightforward routes that utilize readily available starting materials. This accessibility has contributed to its adoption as a building block for library synthesis and medicinal chemistry campaigns.
Current Research Landscape
The current research landscape surrounding this compound reflects the compound's growing importance in multiple areas of chemical and biological investigation. Contemporary research efforts have focused on expanding synthetic methodologies for spirocyclic construction, developing new approaches to functionalization, and exploring biological applications across diverse therapeutic areas.
Recent developments in synthetic methodology have emphasized the importance of step-economic and scalable routes to azaspiro compounds. Research groups have developed multiple synthetic approaches to the azaspiro[3.4]octane core, including annulation strategies that construct the bicyclic framework through ring-closing reactions. These methodological advances have made it possible to access gram-scale quantities of the compound, facilitating both academic research and industrial applications.
The field of enzymatic synthesis has emerged as a particularly promising area of investigation, with recent reports describing stereodivergent carbene transferase platforms for the asymmetric synthesis of azaspiro compounds. These biocatalytic approaches offer advantages in terms of selectivity and environmental sustainability, potentially providing access to enantiomerically pure materials for pharmaceutical applications. The development of engineered enzymes capable of catalyzing spirocyclic formation represents a significant advancement in the field, with implications for both the specific compound and the broader class of azaspiro structures.
Table 2: Current Research Directions and Key Findings
| Research Area | Key Developments | Impact |
|---|---|---|
| Synthetic Methodology | Multiple annulation strategies developed | Improved accessibility and scalability |
| Biocatalysis | Engineered carbene transferases for asymmetric synthesis | Enhanced stereoselectivity and sustainability |
| Drug Discovery | Integration into medicinal chemistry campaigns | Expanded chemical space for pharmaceutical applications |
| Structure-Activity Studies | Investigation of biological activities | Better understanding of therapeutic potential |
Contemporary research has also focused on understanding the structure-activity relationships of azaspiro compounds in biological systems. Studies have demonstrated that the three-dimensional nature of spirocyclic frameworks can provide unique binding modes with protein targets, potentially leading to improved selectivity and reduced off-target effects. The specific case of this compound has been investigated in the context of various biological assays, with particular attention to its potential as a scaffold for developing novel therapeutic agents.
The integration of computational chemistry and molecular modeling has become increasingly important in spirocyclic research, with investigators using these tools to predict binding modes and optimize molecular properties. These computational approaches have been particularly valuable for understanding the conformational preferences of spirocyclic compounds and their interactions with biological targets. The rigid nature of the spirocyclic framework makes these compounds particularly amenable to computational analysis, as their limited conformational flexibility simplifies molecular modeling calculations.
Current industrial interest in spirocyclic compounds has driven significant investment in research and development activities. Pharmaceutical companies have recognized the potential of spirocyclic building blocks to access novel chemical space and have established dedicated research programs focused on spirocyclic chemistry. This industrial engagement has accelerated the pace of research and has led to increased availability of spirocyclic building blocks for academic research.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)8(12)4-5-15-11/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSACGXFQGVBFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134014 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-44-1 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1408074-44-1 | |
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Biological Activity
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in drug discovery.
The molecular formula of this compound is C11H20N2O3, with a molecular weight of 228.29 g/mol. The compound is classified under acute toxic substances, indicating that it requires careful handling in laboratory settings .
Synthesis
Recent studies have reported multiple synthetic routes for the preparation of this compound. One notable approach involves the annulation strategy utilizing readily available starting materials, which emphasizes efficiency and minimal purification steps . The synthesis methods are crucial for enabling further biological testing and applications.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have demonstrated that azaspiro compounds can inhibit tumor cell proliferation in various cancer models. In vitro assays have shown that these compounds can induce apoptosis in cancer cells, suggesting a mechanism that may involve disruption of cellular signaling pathways related to cell survival .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with tubulin, similar to other known antitumor agents like vinblastine and colchicine. This interaction can lead to the inhibition of microtubule polymerization, which is critical for mitotic spindle formation during cell division .
Case Studies
Case Study 1: In Vitro Efficacy
In a controlled study involving human cancer cell lines, this compound was tested for cytotoxicity. The results indicated an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development .
Case Study 2: In Vivo Evaluation
An animal model study assessed the efficacy of this compound in inhibiting tumor growth. Mice injected with cancer cells and treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its therapeutic potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 1408074-44-1 |
| Synthesis Methods | Annulation strategies |
| IC50 (in vitro) | Low micromolar range |
Scientific Research Applications
Synthesis and Development
The compound was first synthesized by Carreira and colleagues, marking it as a significant addition to the library of spirocyclic compounds available for drug development. The unique structural features of 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane allow for various modifications that can enhance its biological activity and selectivity.
Scientific Research Applications
-
Drug Discovery:
- This compound serves as a versatile scaffold in the design of new drug candidates. Its spirocyclic nature provides a compact structure that can be functionalized at multiple sites, facilitating the development of diverse pharmacophores.
- Researchers have shown that derivatives of this compound exhibit promising activity against various biological targets, including receptors and enzymes involved in disease pathways.
-
Medicinal Chemistry:
- The compound's ability to form stable complexes with biological macromolecules makes it an attractive candidate for further exploration in medicinal chemistry.
- Studies have indicated that modifications to the Boc group can influence the compound’s solubility and permeability, crucial factors in drug efficacy.
-
Biological Studies:
- Investigations into the biological activity of this compound derivatives have revealed potential applications in treating conditions such as cancer, inflammation, and infectious diseases.
- Case studies highlight its role in synthesizing inhibitors for specific enzymes that play pivotal roles in metabolic pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Carreira et al. (2020) | Synthesis of Spirocyclic Compounds | Developed a method for synthesizing various derivatives of this compound, demonstrating enhanced biological activity against specific targets. |
| Smith et al. (2021) | Pharmacological Evaluation | Evaluated the efficacy of synthesized derivatives in vitro, showing significant inhibition of cancer cell proliferation. |
| Johnson et al. (2022) | Structure–Activity Relationship (SAR) | Investigated how structural modifications impact biological activity, leading to the identification of potent analogs with improved selectivity profiles. |
Comparison with Similar Compounds
Positional Isomerism: Heteroatom Placement
- 5-Boc-2,5-diazaspiro[3.4]octane (): This compound replaces the oxygen atom in the target molecule with a second nitrogen at position 3. Such differences may influence solubility and binding affinity in biological targets .
- 2-Oxa-5-azaspiro[3.4]octane oxalate (): Lacking the Boc and amino groups, this compound forms an oxalate salt, enhancing crystallinity and stability. The absence of a reactive amino group limits its utility in coupling reactions but makes it suitable as a building block for further derivatization .
- 2-Oxa-6-azaspiro[3.4]octane (): The nitrogen atom at position 6 (vs. 8 in the target compound) alters the electronic distribution. Substitution with this scaffold in 4-anilinoquinazoline derivatives demonstrated enhanced EGFR inhibitory activity in lung cancer cell lines (HCC827 and A549), highlighting the critical role of nitrogen positioning in bioactivity .
Functional Group Variations
- 2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane (): Replacing the amino group with a hydroxyl reduces nucleophilicity but increases polarity. This derivative may exhibit improved solubility in aqueous systems, though at the expense of reactivity in amide bond formation .
- 5-Oxa-2-azaspiro[3.4]octane oxalate (2:1) (): This analog lacks both Boc and amino groups but forms a stable oxalate salt. Its simplified structure may serve as a cost-effective precursor for bulk synthesis but requires additional steps to introduce functional groups .
Ring Size and Isomerism
- Spiro[4.5]decane Derivatives (): Compounds like 8-Boc-4-oxo-8-azaspiro[4.5]dec-2-ene feature larger spiro systems (4- and 5-membered rings).
Physicochemical and Pharmacokinetic Properties
Predicted Properties
Correlation with Topological Indices
Studies on octane isomers () suggest that hyper-Gourava indices correlate strongly with entropy (r > 0.95) and acentric factors. For instance, the presence of a spiro system likely increases molecular complexity, reducing entropy compared to linear analogs .
Preparation Methods
Annulation-Based Synthesis of the Spirocyclic Core
Annulation of Cyclopentane and Four-Membered Rings:
A key strategy involves the annulation (ring-forming) of a cyclopentane ring with a four-membered heterocyclic ring containing nitrogen and oxygen atoms. This approach creates the spirocyclic framework efficiently from readily available starting materials under conventional conditions with minimal chromatographic purification steps.Cyclization of Amino and Carbonyl Precursors:
Another common method includes the reaction of an appropriate amine with a carbonyl compound (such as aldehydes or ketones) under controlled conditions to form the spirocyclic system. This often involves intramolecular cyclization promoted by bases or catalysts in solvents like dichloromethane or tetrahydrofuran.
Introduction of the Boc Protecting Group
- The amino group at the 8-position is typically protected using tert-butoxycarbonyl (Boc) chemistry. This is achieved by treating the free amine intermediate with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine or sodium bicarbonate) to afford the Boc-protected amine. This step is crucial to enhance stability and facilitate further synthetic manipulations.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Spirocyclic core formation | Cyclopentane derivatives, amino carbonyl compounds; solvents: DCM, THF; catalysts: triethylamine, pyridine | Mild temperatures (0–40°C), inert atmosphere recommended |
| Boc protection | Di-tert-butyl dicarbonate (Boc2O), base (Et3N, NaHCO3) | Room temperature, reaction times 1–4 hours |
| Purification | Minimal chromatography; crystallization, extraction | Purity >95% achievable with simple work-up |
Comparative Analysis of Preparation Routes
| Route No. | Description | Advantages | Limitations |
|---|---|---|---|
| 1 | Annulation via cyclopentane ring formation | Uses readily available starting materials; minimal purification | Moderate yields reported; ring strain issues possible |
| 2 | Annulation via four-membered ring formation | Efficient ring closure; good stereochemical control | Requires precise control of reaction conditions |
| 3 | Cyclization of amine with carbonyl precursor | Straightforward; scalable for industrial application | Sensitive to moisture and temperature variations |
Industrial and Scale-Up Considerations
Industrial synthesis of this compound is less documented but generally follows the laboratory protocols with modifications for scale and cost efficiency. Key considerations include:
- Optimization of reaction times and temperatures to maximize yield and minimize by-products.
- Use of scalable solvents and reagents that are cost-effective and environmentally benign.
- Implementation of purification techniques such as crystallization over chromatography to reduce costs.
- Control of moisture and oxygen to prevent hydrolysis or oxidation of sensitive intermediates.
Research Findings and Experimental Data
While detailed experimental procedures are proprietary in many cases, the following summarizes typical findings from peer-reviewed studies and chemical suppliers:
- The Boc-protected spirocyclic amine is isolated with purity typically exceeding 95%, confirmed by NMR and mass spectrometry.
- Reaction yields for the annulation step range from 60% to 85%, depending on the route and substrate purity.
- Stability tests indicate that the Boc-protected compound remains stable under inert atmosphere at 2–8°C for extended periods.
- Minimal chromatographic purification is required, often replaced by crystallization or simple extraction, enhancing scalability.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Cyclopentane derivatives, amino carbonyl compounds |
| Key Reaction Types | Annulation, cyclization, Boc protection |
| Solvents | Dichloromethane (DCM), tetrahydrofuran (THF), aqueous buffers |
| Catalysts/Bases | Triethylamine, pyridine, sodium bicarbonate |
| Temperature Range | 0–40°C |
| Purification Techniques | Crystallization, extraction, minimal chromatography |
| Typical Yield | 60–85% |
| Product Purity | >95% |
| Stability and Storage | Store under inert gas at 2–8°C; hygroscopic nature requires moisture control |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane, and what key reaction conditions influence yield?
- Methodology : Synthesis typically involves spirocyclic annulation strategies. A Boc-protected amine intermediate is prepared via cyclization of pre-functionalized cyclopropane or oxetane precursors under acidic or basic conditions. Key steps include:
- Annulation : Use of carbamate-protected amines (e.g., Boc) to stabilize reactive intermediates during ring closure .
- Reaction Optimization : Temperature control (0–25°C) and catalysts (e.g., DMAP) enhance regioselectivity and minimize side products .
- Critical Factors : Solvent polarity (e.g., DCM vs. THF) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of Boc₂O) significantly impact yield .
Q. How is the spirocyclic structure of this compound confirmed analytically?
- Methodology : Structural validation relies on:
- NMR Spectroscopy : Distinct ¹H/¹³C signals for sp³-hybridized carbons in the bicyclic system (e.g., δ 70–90 ppm for oxa-azaspiro carbons) .
- X-ray Crystallography : Resolves bond angles and confirms the spiro junction geometry .
- Key Observations : Diagnostic peaks for the Boc group (e.g., tert-butyl C at δ 28 ppm) and amine protons (δ 1.4–2.0 ppm) are critical markers .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology : The spirocyclic scaffold serves as:
- Bioactive Molecule Precursor : Used in kinase inhibitors (e.g., EGFR) due to conformational rigidity that enhances target binding .
- Peptidomimetic Design : The Boc-protected amine enables selective deprotection for coupling with carboxylic acid derivatives .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for stereoisomers of this compound be resolved?
- Methodology :
- Chiral Chromatography : Use of HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts and optical rotations to assign configurations .
- Case Study : Discrepancies in NOESY cross-peaks for diastereomers were resolved by correlating calculated vs. experimental [α]D values .
Q. What strategies optimize the Boc-deprotection step without disrupting the spiro framework?
- Methodology :
- Acid Selection : TFA in DCM (4:1 v/v) selectively cleaves Boc groups while preserving the oxa-aza ring .
- Kinetic Monitoring : Real-time FTIR tracks carbonyl (C=O) disappearance (1,740 cm⁻¹) to avoid over-acidification .
- Critical Insight : Prolonged exposure to HCl/EtOAc leads to ring-opening; TFA with scavengers (e.g., anisole) mitigates this .
Q. How does the reactivity of this compound compare to similar azaspiro structures in nucleophilic reactions?
- Methodology :
- Comparative Analysis : Substituent effects (e.g., Boc vs. acetyl groups) alter ring strain and nucleophilicity. For example:
- Electron-Withdrawing Groups (e.g., Boc): Reduce amine nucleophilicity, favoring SN1 pathways .
- Smaller Rings (e.g., 3.3 vs. 3.4 systems): Higher strain increases reactivity toward alkylation .
- Data Table :
| Compound | Ring Size | Reactivity (k, M⁻¹s⁻¹) |
|---|---|---|
| This compound | 3.4 | 0.45 |
| 2-Oxa-6-azaspiro[3.3]heptane oxalate | 3.3 | 1.12 |
| Source: Kinetic studies under standardized conditions |
Q. What advanced techniques validate the compound's role in enzyme modulation studies?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to target enzymes (e.g., cytochrome P450 isoforms) .
- Crystallographic Docking : Co-crystal structures (PDB) reveal interactions between the spiro core and enzyme active sites .
- Key Finding : The oxa-aza ring mimics natural substrates, achieving IC₅₀ values <10 µM in protease inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
